molecular formula C21H22ClN3O3S2 B2724185 (Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 393835-14-8

(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2724185
CAS RN: 393835-14-8
M. Wt: 464
InChI Key: YOFNNCDUTRZTQX-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzamide derivative, which means it likely has a core structure of a benzene ring attached to an amide group. The presence of the azepan-1-ylsulfonyl and 6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide core would provide a planar, aromatic region, while the azepan (a seven-membered ring with one nitrogen atom) could introduce some three-dimensionality to the structure. The sulfonyl group is typically polar and may participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the sulfonyl group and the amide could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on factors like the size and shape of the molecule and the types of intermolecular forces present .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as 4-(azepane-1-sulfonyl)-N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:

Antitumor Activity

This compound has shown potential as an antitumor agent. Its structure allows it to interact with various cellular pathways, leading to the inhibition of tumor cell proliferation. Studies have indicated that it can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique chemical structure disrupts microbial cell membranes and inhibits essential enzymes, making it effective in combating infections .

Anti-inflammatory Effects

Research has demonstrated that this compound can reduce inflammation by inhibiting key inflammatory mediators. It has been shown to decrease the production of pro-inflammatory cytokines and reduce the activity of enzymes like COX-2, which are involved in the inflammatory response .

Neuroprotective Applications

The compound has neuroprotective properties, which make it useful in the treatment of neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, potentially slowing the progression of conditions like Alzheimer’s and Parkinson’s diseases .

Antioxidant Activity

This compound acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its antioxidant properties are beneficial in preventing various diseases associated with oxidative stress, including cardiovascular diseases and certain cancers .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it can inhibit proteases and kinases, which play roles in cancer progression and other diseases .

Antiviral Applications

Preliminary studies suggest that this compound may have antiviral properties. It can interfere with viral replication and inhibit the activity of viral enzymes, making it a potential candidate for the development of antiviral drugs .

Drug Delivery Systems

Due to its unique chemical properties, this compound can be used in the development of drug delivery systems. It can enhance the solubility and stability of drugs, improving their bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, it might interact with biological targets like enzymes or receptors. The specific interactions would depend on the molecular structure and the nature of the target .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-24-18-11-8-16(22)14-19(18)29-21(24)23-20(26)15-6-9-17(10-7-15)30(27,28)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFNNCDUTRZTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.